molecular formula CuZn B1600618 Zinc-Copper couple CAS No. 12019-27-1

Zinc-Copper couple

Cat. No. B1600618
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Patent
US08193349B2

Procedure details

To a mixture of but-3-enoic acid methyl ester (1.00 g, 10 mmol) and zinc-copper couple (1.97 g) in 1,2-dimethoxyethane (4.89 ml) and diethyl ether (37 ml), trichloroacetyl chloride (2.98 ml, 26.7 mmol) is added at room temperature under nitrogen. The mixture is stirred at room temperature for 3 days. The mixture is filtrated and washed with diethyl ether. The filtrate is concentrated under reduced pressure, and the obtained residue is purified by silica gel column chromatography to give (2,2-dichloro-3-oxo-cyclobutyl)-acetic acid methyl ester (2.93 g, quant.); TLC (hexane/AcOEt, 3:1) Rf 0.35, 1H NMR (400 MHz, chloroform-d) δ ppm 2.68-2.74 (m, 1H), 2.94-3.00 (m, 1H), 3.06-3.13 (m, 1H), 3.33-3.41 (m, 1H), 3.51-3.57 (m, 1H), 3.75 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
4.89 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[CH2:4][CH:5]=[CH2:6].[Cl:8][C:9]([Cl:14])(Cl)[C:10](Cl)=[O:11]>COCCOC.C(OCC)C.[Cu].[Zn]>[CH3:1][O:2][C:3](=[O:7])[CH2:4][CH:5]1[CH2:6][C:10](=[O:11])[C:9]1([Cl:14])[Cl:8] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CC=C)=O
Name
Quantity
2.98 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
4.89 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1.97 g
Type
catalyst
Smiles
[Cu].[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at room temperature under nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture is filtrated
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC(CC1C(C(C1)=O)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: CALCULATEDPERCENTYIELD 138.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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